molecular formula C17H25N7O2 B5625247 4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine

4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine

Cat. No. B5625247
M. Wt: 359.4 g/mol
InChI Key: HUWDWRGHSOPICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to “4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine” involves reactions of chloromethylated intermediates with different amines, including morpholine and piperidine. These reactions yield various heterocyclic compounds, demonstrating the versatility of this synthetic route (Rao, Reddy, Jyotsna, & Sait, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques like IR, NMR, LC-MS, and X-ray diffraction. For instance, a structurally related compound showed a monoclinic crystal system and was stabilized by inter and intra-molecular hydrogen bonds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Chemical Reactions and Properties

Various chemical reactions have been studied, such as the synthesis of pyrano[4,3-b]pyrrol-4(1H)-ones from dihydrotriazoles, indicating the reactivity of the triazole moiety, which is a component of the compound (Erba, Pocar, & Trimarco, 2001).

Physical Properties Analysis

The physical properties of similar compounds have been investigated through crystallography and spectroscopy. For example, the crystal structure and spectroscopic properties of compounds containing piperidine and morpholine moieties were explored, revealing insights into their conformations and stability (Aydinli, Sayil, & Ibiş, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the presence of different functional groups and ring systems. For instance, the study of reactions involving pyrazoles and morpholines sheds light on the chemical behavior of such systems (Odin, Chertov, Grigor’eva, & Golovanov, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrazole derivatives have been found to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Given the broad range of activities exhibited by pyrazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

[3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c1-21-15(13-24-7-3-5-18-24)19-20-16(21)14-4-2-6-23(12-14)17(25)22-8-10-26-11-9-22/h3,5,7,14H,2,4,6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWDWRGHSOPICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)N3CCOCC3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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